(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
This technical guide provides a detailed overview of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.
Physicochemical Properties
(1R,3S)-3-Aminocyclopentanol hydrochloride is a white to pale yellow solid.[1] Its structure consists of a cyclopentane ring with an amino group and a hydroxyl group in a specific stereochemical configuration, which is crucial for its application in asymmetric synthesis.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.
Identification and Structure
| Property | Value | Source |
| Chemical Name | (1R,3S)-3-Aminocyclopentanol hydrochloride | [3] |
| CAS Number | 1279032-31-3 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [3] |
| Canonical SMILES | C1C--INVALID-LINK--O.Cl | [3] |
| InChI | InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | [3] |
| Parent Compound CID | 21308749 ((1R,3S)-3-Aminocyclopentanol) | [3] |
Quantitative Physicochemical Data
A summary of the available quantitative physicochemical data for (1R,3S)-3-Aminocyclopentanol hydrochloride is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.
| Parameter | Value | Method | Source |
| Melting Point | 93-96 °C | Experimental | [4] |
| pKa (of parent amine) | 15.06 ± 0.40 | Predicted | [5] |
| Topological Polar Surface Area | 46.3 Ų | Computed | [3] |
| Complexity | 65.1 | Computed | [3] |
Solubility Profile
Direct quantitative solubility data for (1R,3S)-3-Aminocyclopentanol hydrochloride is limited in publicly available literature. However, qualitative assessments provide valuable insights into its solubility in various solvents. The free base, (1R,3S)-3-Aminocyclopentanol, is reported to be soluble in ethanol.[5]
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Water | Slightly Soluble | [1] |
Experimental Protocols
This section details standardized methodologies for the determination of key physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
Procedure:
-
Sample Preparation: A small amount of the dry, powdered (1R,3S)-3-Aminocyclopentanol hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]
Solubility Determination
Principle: A known amount of the solvent is incrementally added to a known amount of the solute at a constant temperature until the solute is completely dissolved.
Apparatus:
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath
Procedure:
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of (1R,3S)-3-Aminocyclopentanol hydrochloride into a vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, methanol, DMSO) to the vial.
-
Equilibration: The mixture is agitated (vortexed or stirred) at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, repeating the equilibration and observation steps until a clear solution is obtained.
-
Calculation: The solubility is calculated based on the mass of the solute and the total volume of the solvent required for complete dissolution.[7][8]
pKa Determination
Principle: Potentiometric titration is a common method for determining the pKa of an amine hydrochloride. The compound is dissolved in a suitable solvent and titrated with a standard base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirring plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of (1R,3S)-3-Aminocyclopentanol hydrochloride and dissolve it in a known volume of deionized water or a mixed solvent system (e.g., methanol/water) if solubility is low.
-
Titration Setup: Place the beaker on a stirring plate, immerse the pH electrode, and begin gentle stirring.
-
Titration: Add a standard solution of a strong base (e.g., NaOH) in small, known increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized.[9][10]
Spectral Data
Spectral analysis is essential for the structural elucidation and confirmation of (1R,3S)-3-Aminocyclopentanol hydrochloride. While the actual spectra are not reproduced here, the following table indicates the availability of different types of spectral data from various chemical suppliers and databases.
| Spectral Data Type | Availability |
| ¹H NMR | Available from sources such as ChemicalBook and BLD Pharm.[11][12] |
| ¹³C NMR | Predicted spectra are available; experimental data may be available from suppliers upon request. |
| IR | Available from sources such as ChemicalBook.[13] |
| Mass Spectrometry | Data may be available from suppliers upon request. |
Synthesis Outline
(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block, and its synthesis requires stereochemical control. A common synthetic strategy involves a multi-step process that may include enzymatic kinetic resolution to achieve high optical purity.[9]
Conclusion
References
- 1. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 2. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]
- 3. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE | 124555-33-5 [amp.chemicalbook.com]
- 5. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]
- 12. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]
- 13. (1R,3S)-3-Aminomethyl-cyclopentanol hydrochloride(2472560-54-4) 1H NMR [m.chemicalbook.com]
